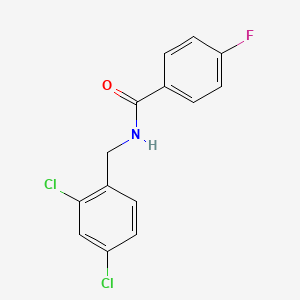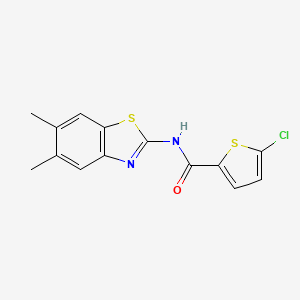![molecular formula C16H12Cl2N2O2 B5711349 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has been shown to exhibit a range of biological activities.
作用机制
The exact mechanism of action of 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it is thought to act by inhibiting the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic AMP. Additionally, this compound has been shown to modulate the activity of adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of human cancer cells and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors, which may contribute to its biological effects.
实验室实验的优点和局限性
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its ability to inhibit the growth of human cancer cells and induce apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may be useful in the study of various inflammatory diseases. However, this compound also has several limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the exact mechanism of action of this compound. Additionally, future research could focus on the development of this compound analogs with improved biological activity and reduced toxicity. Finally, future research could focus on the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to modulate the activity of various enzymes and receptors, which may contribute to its biological effects. While this compound has several advantages for lab experiments, it also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on this compound, including the development of more efficient synthesis methods and the identification of the exact mechanism of action.
合成方法
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol, which is then reacted with 2-aminobenzamide to form this compound. Alternatively, this compound can be synthesized via the reaction of 2-(2,6-dichlorophenoxy)ethylamine with anthranilic acid in the presence of acetic anhydride.
科学研究应用
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to inhibit the growth of human cancer cells and induce apoptosis. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, phosphodiesterase, and adenosine receptors.
属性
IUPAC Name |
3-[2-(2,6-dichlorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-5-3-6-13(18)15(12)22-9-8-20-10-19-14-7-2-1-4-11(14)16(20)21/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXRPXJWUASZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)
![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)


![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)
